

comparison of Zofenoprilat deuterated vs non-deuterated standards

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Compound Focus: Zofenoprilat-NES-d5

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Zofenoprilat: The Non-Deuterated Standard

Zofenoprilat is the active metabolite of the prodrug Zofenopril, which is an Angiotensin-Converting Enzyme (ACE) inhibitor used in cardiovascular therapy [1] [2]. Its key characteristics are summarized in the table below.

Feature	Description of Zofenoprilat / Zofenopril
Drug Type	Sulfhydryl-containing ACE inhibitor [1]
Status	Non-deuterated, established drug [3] [1]
Key Properties	High lipophilicity, potent tissue penetration, antioxidant activity [1]
Cardioprotective Effects	Improved clinical outcomes post-myocardial infarction; reduced hospitalization and mortality compared to other ACEIs like ramipril [3] [1]
Unique Mechanism	Releases hydrogen sulfide (H ₂ S), contributing to vasodilation and endothelial function improvement [4]
Clinical Evidence	Supported by the SMILE program; shows benefits in hypertension and acute myocardial infarction [3] [1]

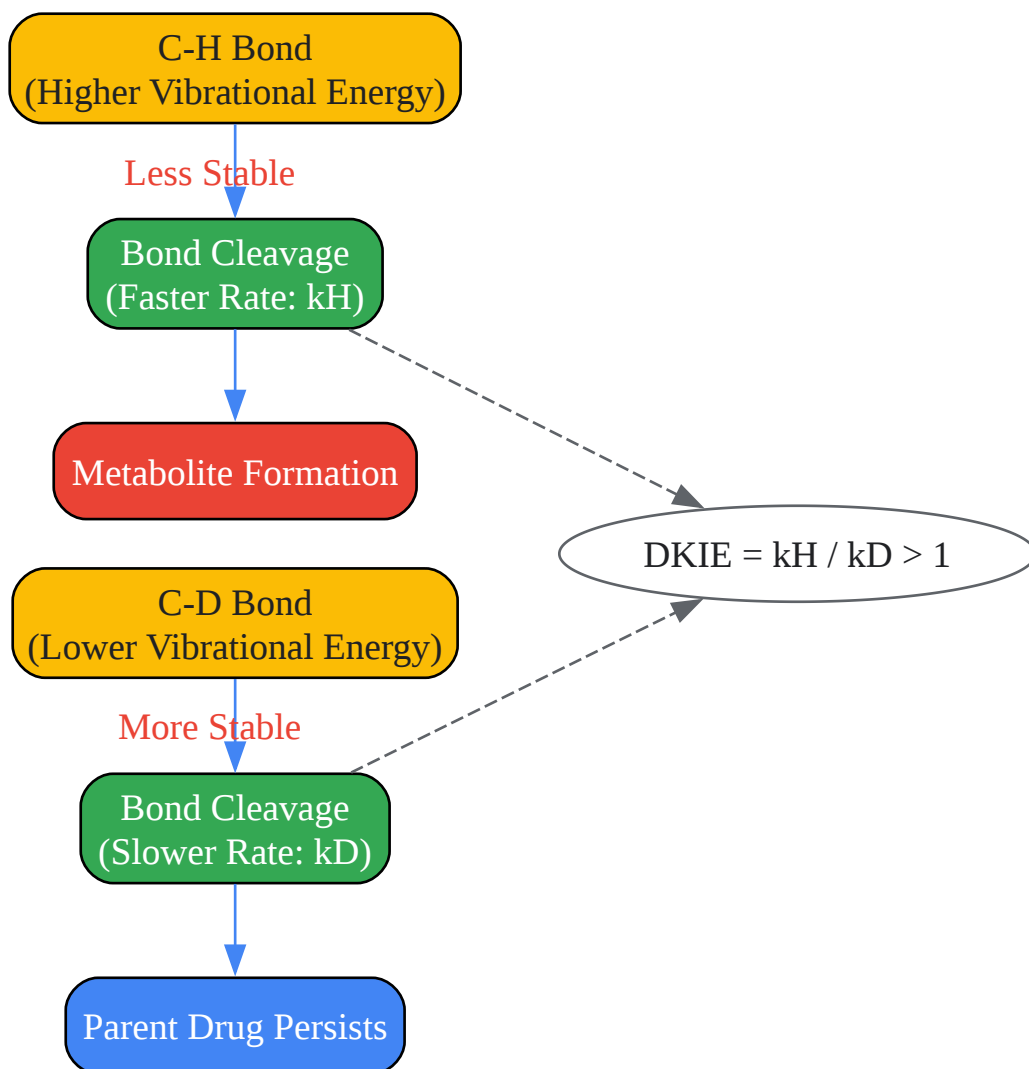
The Potential of Deuterated Drugs

Deuteration is a strategy in drug discovery that involves replacing hydrogen (^1H) atoms in a molecule with deuterium (^2H), a heavier, stable isotope [5]. While this is a subtle structural change, it can lead to significant improvements in a drug's pharmacokinetic and toxicity profile [5].

The core rationale lies in the **Deuterium Kinetic Isotope Effect (DKIE)**. A C-D bond is stronger and has a lower vibrational frequency than a C-H bond, requiring more energy to break [5] [6]. This can lead to the following potential benefits:

- **Slowed Metabolism:** If the cleavage of a C-H bond is the rate-limiting step in metabolism, deuteration can slow this process down [5]. This is particularly relevant for oxidative metabolism mediated by cytochrome P450 (CYP) enzymes [5].
- **Improved Pharmacokinetics:** A slower metabolic rate can lead to a longer half-life of the drug, higher systemic exposure (increased AUC), and potentially allow for lower or less frequent dosing [6].
- **Altered Metabolic Pathways:** Deuteration can reduce the formation of toxic or reactive metabolites by shunting metabolism toward safer pathways (metabolic switching) [5] [6].
- **Stabilization of Chiral Centers:** Deuteration can slow down the racemization (interconversion) of chiral centers in a drug molecule, potentially preserving the activity of the therapeutically active enantiomer [6].

The following diagram illustrates the core concept of the Deuterium Kinetic Isotope Effect (DKIE):



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Experimental Protocols for Deuterated Drug Development

For researchers, assessing a deuterated drug candidate involves several key experimental approaches:

- **In Vitro Metabolic Stability Assays:** These studies typically use human liver microsomes or recombinant CYP enzymes. The test compound is incubated in the system, and the remaining parent drug and formed metabolites are quantified over time using techniques like LC-MS/MS. A slower disappearance of the deuterated version indicates a positive DKIE [5].
- **Pharmacokinetic Studies in Animal Models:** Preclinical PK studies in rodents or other relevant animals compare the deuterated and non-deuterated compounds after administration. Key

parameters measured include **Cmax, Tmax, AUC, half-life ($t_{1/2}$), and clearance**. The objective is to confirm the improved exposure and prolonged half-life predicted from in vitro data [5].

- **Metabolite Profiling and Identification:** Using high-resolution mass spectrometry, researchers compare the metabolite profiles of the deuterated and non-deuterated drugs. This helps identify if deuteration has successfully reduced the formation of specific toxic metabolites or caused a shift to alternative pathways (metabolic switching) [5] [6].

Research Outlook on Deuterated Zofenoprilat

While deuterated Zofenoprilat is not a current reality, the field of deuterated drugs is mature. Since the 2017 approval of **deutetrabenazine**, the first deuterated drug, the strategy has evolved from creating "deuterium switches" of marketed drugs to incorporating deuteration earlier in novel drug discovery, as seen with **deucravacitinib** [5].

From a regulatory perspective, the FDA considers a deuterated compound to have a **different active moiety** from its non-deuterated counterpart. This qualifies it as a **New Chemical Entity (NCE)**, granting it eligibility for 5-year market exclusivity [7].

Therefore, developing a deuterated version of Zofenoprilat could be a novel research project with the potential to improve upon its already established cardioprotective profile.

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References

1. Zofenopril: Blood pressure control and cardio-protection - PMC [pmc.ncbi.nlm.nih.gov]
2. Zofenoprilat [en.wikipedia.org]
3. Zofenopril versus ramipril in the early phase of acute ... [pmc.ncbi.nlm.nih.gov]
4. The effect of zofenopril on the cardiovascular system of ... [pmc.ncbi.nlm.nih.gov]
5. Deuterium in drug discovery: progress, opportunities and ... [pmc.ncbi.nlm.nih.gov]

6. Evolving Trends in the Synthesis of Deuterated Drugs ... [jscimedcentral.com]

7. FDA Determines that Deuterated Compounds are NCEs ... [thefdalawblog.com]

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